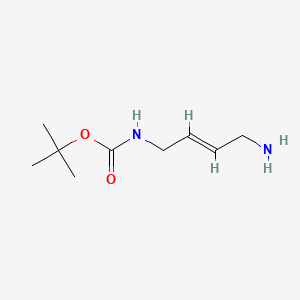

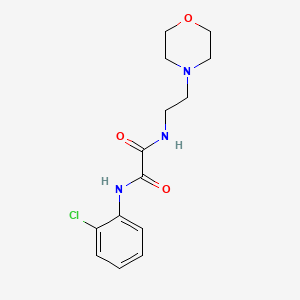

![molecular formula C17H12BrNO3S B2884683 3-(3-溴苯甲酰氨基)苯并[b]噻吩-2-甲酸甲酯 CAS No. 477490-11-2](/img/structure/B2884683.png)

3-(3-溴苯甲酰氨基)苯并[b]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .科学研究应用

杂环衍生物的合成

对杂环化合物的合成研究涉及使用苯并[b]噻吩的各种衍生物,包括类似于 3-(3-溴苯甲酰氨基)苯并[b]噻吩-2-甲酸甲酯的衍生物。一项值得注意的研究概述了苯并[4,5]呋喃[3,2-b]噻吩并[2,3-d]吡啶的合成,这是一种新的杂环系统。此过程使用甲基 2-(溴甲基)噻吩-3-羧酸酯与取代的 2-羟基苯甲腈反应,导致串联环化形成所需的化合物 (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

抗肿瘤剂合成

另一个研究领域集中于合成功能化 3-(α-苯乙烯基)-苯并[b]噻吩库,用于抗肿瘤应用。这涉及一个合成序列,允许在芳环上引入各种取代基,从通过溴环化步骤合成 3-溴苯并[b]噻吩衍生物开始。已经评估了这些化合物的抗增殖特性,其中一些对癌细胞系表现出显着的活性 (Tréguier et al., 2014).

新型有机反应

对新型有机反应的探索也利用了类似于 3-(3-溴苯甲酰氨基)苯并[b]噻吩-2-甲酸甲酯的衍生物。例如,一项研究描述了使用炔基酸的 Cu(I) 催化的取代 3-亚甲基异吲哚啉-1-酮的合成,突出了通过创新催化过程创建多种有机分子的潜力 (Gogoi et al., 2014).

未来方向

The future directions for the research and development of “Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry and material science . The synthesis methods could also be optimized for better yield and efficiency .

属性

IUPAC Name |

methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDBGDZYYNVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)

![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)